

The Allosteric Inhibition of TYK2: A Deep Dive into the Mechanism of Deucravacitinib

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Compound of Interest

Compound Name: Tyk2-IN-19

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Executive Summary

Tyrosine kinase 2 (TYK2) has emerged as a critical therapeutic target in the landscape of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signaling pathways of key cytokines such as interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs).[1][2][3] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), a new class of allosteric inhibitors has been developed to target the regulatory pseudokinase domain (JH2). This approach offers the potential for greater selectivity and a more favorable safety profile.[4][5][6] This technical guide provides an in-depth exploration of the allosteric inhibition of TYK2, using the first-in-class, FDA-approved inhibitor Deucravacitinib (BMS-986165) as a primary example, in place of the non-publicly documented "Tyk2-IN-19". We will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

The TYK2 Signaling Pathway and its Role in Disease

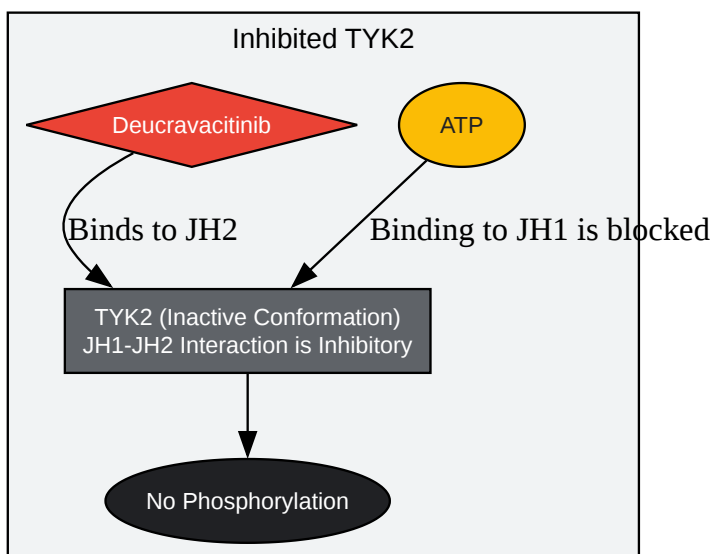
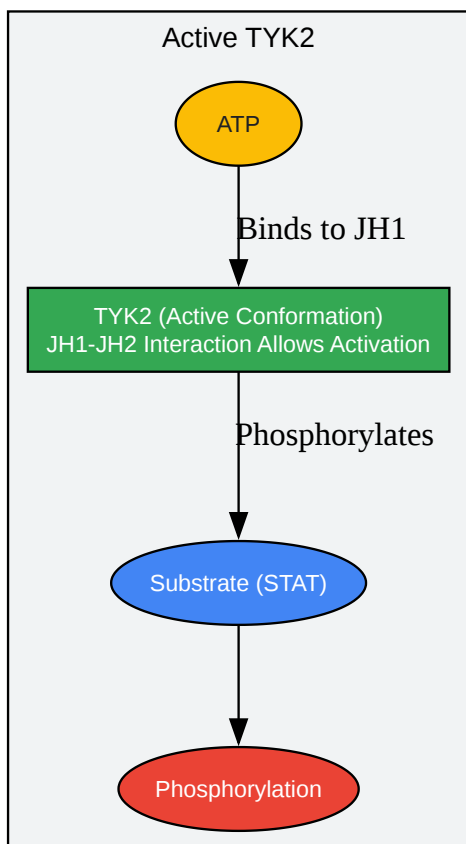
TYK2 is an intracellular tyrosine kinase that associates with the cytoplasmic domains of various cytokine receptors.[7][8] Upon cytokine binding (e.g., IL-12, IL-23, IFN- α/β), the receptors dimerize, bringing two JAK family members, often including TYK2, into close proximity.[5] This proximity facilitates their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of

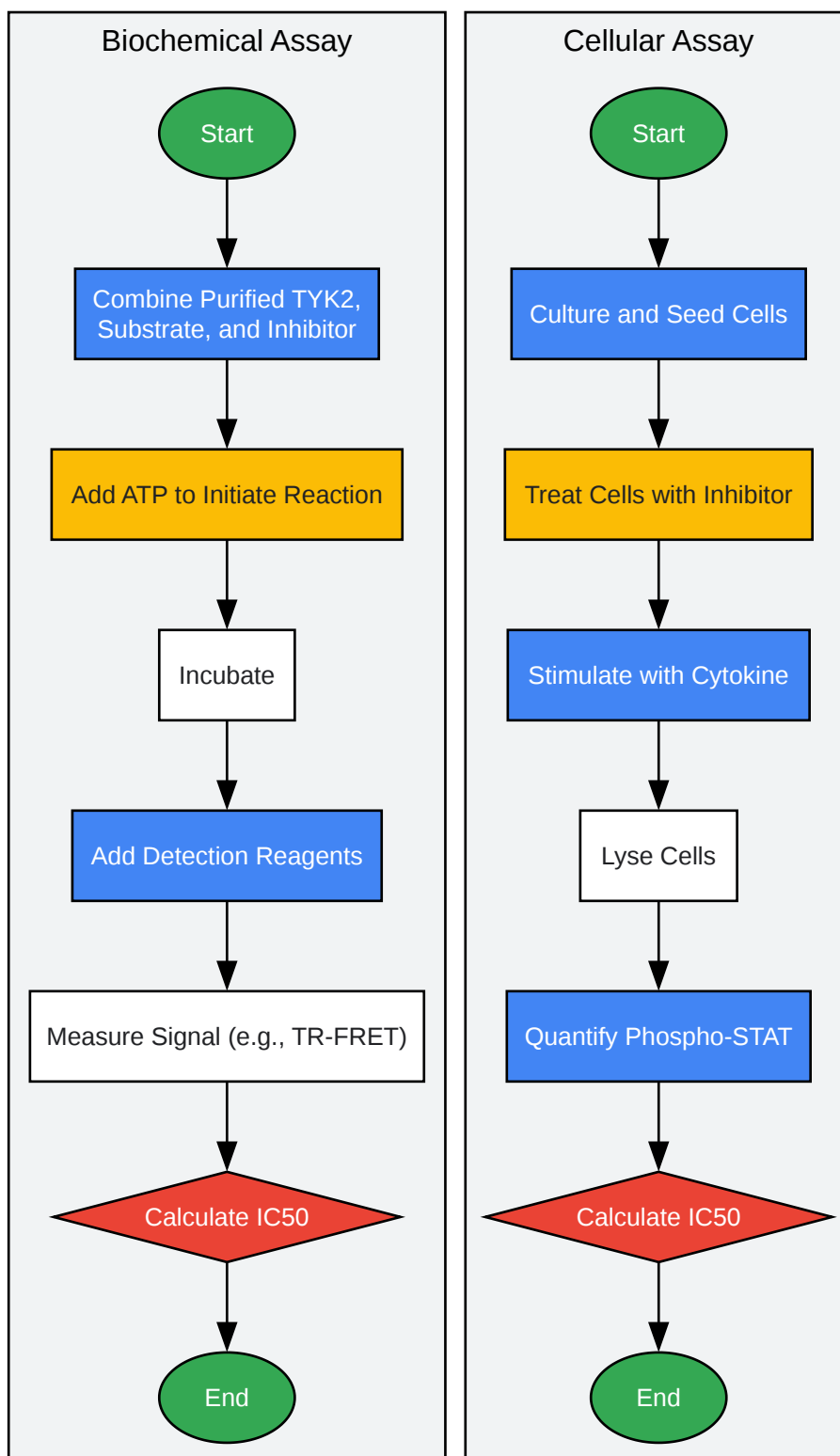
Transcription (STAT) proteins.[8] Subsequently, TYK2 phosphorylates the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[8] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.[9][10]

Caption: Canonical TYK2 Signaling Pathway.

Allosteric Inhibition of TYK2 by Deucravacitinib

Deucravacitinib represents a paradigm shift in JAK family inhibition. Instead of competing with ATP in the active site of the JH1 domain, it binds to the regulatory JH2 pseudokinase domain.[4][6] This binding event stabilizes an inhibitory interaction between the JH2 and JH1 domains, effectively locking the TYK2 protein in an inactive conformation.[4] This allosteric mechanism prevents the conformational changes required for kinase activation and subsequent signal transduction.[11] The structural differences among the JH2 domains of the JAK family members allow for the high selectivity of Deucravacitinib for TYK2 over JAK1, JAK2, and JAK3.[2]





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